molecular formula C20H22N2O2S B3581612 1-(6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE

1-(6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE

Cat. No.: B3581612
M. Wt: 354.5 g/mol
InChI Key: AKZDFXNWUPRXPV-UHFFFAOYSA-N
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Description

The compound “6-methoxy-2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. In this particular compound, various substituents are attached to the quinoline core, including a methoxy group, several methyl groups, and a pyridinylthioacetyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents attached at the specified positions. The presence of these different functional groups would likely have a significant impact on the physical and chemical properties of the compound .


Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The electron-rich aromatic ring system could participate in electrophilic aromatic substitution reactions, while the various functional groups could undergo a range of different reactions depending on the specific conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the quinoline core and the various substituents. For example, the presence of the methoxy group could increase the compound’s solubility in polar solvents, while the methyl groups could increase its hydrophobicity .

Future Directions

The study of quinoline derivatives is a vibrant field of research due to their wide range of biological activities. Future research could potentially explore the synthesis of new quinoline derivatives, investigate their biological activities, and elucidate their mechanisms of action .

Properties

IUPAC Name

1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-pyridin-2-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-14-12-20(2,3)22(17-9-8-15(24-4)11-16(14)17)19(23)13-25-18-7-5-6-10-21-18/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZDFXNWUPRXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC3=CC=CC=N3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-(6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-(6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-(6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-(6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-(6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE

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